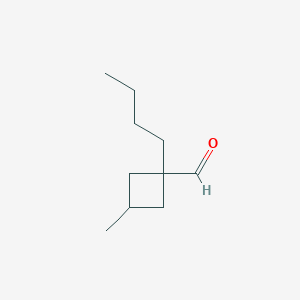
1-Butyl-3-methylcyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It is a cycloalkane derivative, characterized by a cyclobutane ring substituted with a butyl group and a methyl group, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-butyl-3-methylcyclobutanol. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-butyl-3-methylcyclobutene followed by oxidation. This method allows for the large-scale synthesis of the compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, HNO3, PCC, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., Cl2, Br2), alkylating agents (e.g., CH3I)
Major Products Formed
Oxidation: 1-Butyl-3-methylcyclobutane-1-carboxylic acid
Reduction: 1-Butyl-3-methylcyclobutanol
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet widely used in clinical settings.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-butyl-3-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcyclobutane-1-carbaldehyde: Similar structure but lacks the butyl group.
1-Butylcyclobutane-1-carbaldehyde: Similar structure but lacks the methyl group.
Cyclobutanecarboxaldehyde: Simplest form, lacking both butyl and methyl groups.
Uniqueness
1-Butyl-3-methylcyclobutane-1-carbaldehyde is unique due to the presence of both butyl and methyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1707364-79-1 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-butyl-3-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-4-5-10(8-11)6-9(2)7-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LUVHRTPAOLMNMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC(C1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)
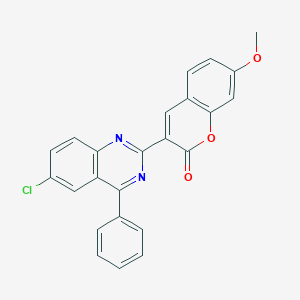

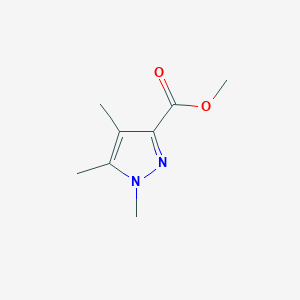
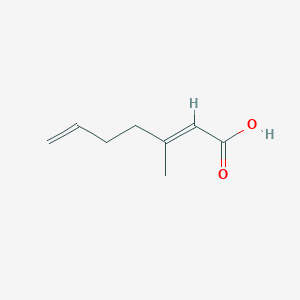
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)

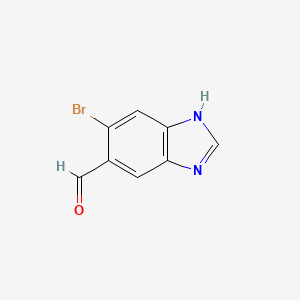
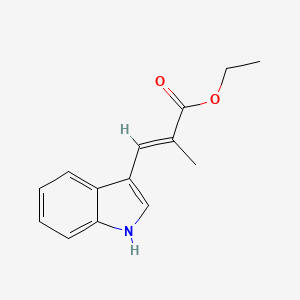
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
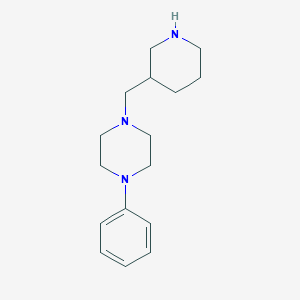

![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

